molecular formula C10H6F3N3O2 B8401671 1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrazole

1-(2-Nitro-4-trifluoromethyl-phenyl)-1H-pyrazole

Cat. No. B8401671
M. Wt: 257.17 g/mol
InChI Key: VBYBOKYGNMZLGB-UHFFFAOYSA-N
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Patent
US07700552B2

Procedure details

Compound 73 (206 mg, 0.8 mmol) was dissolved in EtOH (25 mL) in a 50 mL flask. 2 spatulas of 5% Pd on Activated Carbon and a stirrbar was added followed by evacuation and N2(g) purging of the flask. H2(g) was then introduced into the flask by a balloon and the reaction stirred at room temperature under H2-atmosphere for 2 h. The H2(g) inlet was closed and the flask evacuated and N2(g) purged 3 times. LC/MS analysis showed complete hydrogenation and the mixture was filtered through a plug of Celite before removal of the solvent in vacuo to afford the crude aniline (163 mg, 90%). LC/MS, >95%, m/z (ESI+)=228 (MH+).
Quantity
206 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[N:14]1[CH:18]=[CH:17][CH:16]=[N:15]1)([O-])=O.N#N>CCO.[Pd]>[N:14]1([C:5]2[CH:6]=[CH:7][C:8]([C:10]([F:12])([F:13])[F:11])=[CH:9][C:4]=2[NH2:1])[CH:18]=[CH:17][CH:16]=[N:15]1

Inputs

Step One
Name
Quantity
206 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)N1N=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature under H2-atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purging of the flask
ADDITION
Type
ADDITION
Details
H2(g) was then introduced into the flask by a balloon
CUSTOM
Type
CUSTOM
Details
The H2(g) inlet was closed
CUSTOM
Type
CUSTOM
Details
the flask evacuated
CUSTOM
Type
CUSTOM
Details
N2(g) purged 3 times
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a plug of Celite before removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(N=CC=C1)C1=C(C=C(C=C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 163 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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